molecular formula C20H24N4OS B3953487 1-[6-Methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone CAS No. 6598-92-1

1-[6-Methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone

Cat. No.: B3953487
CAS No.: 6598-92-1
M. Wt: 368.5 g/mol
InChI Key: GAEPNTBTWQYNRN-UHFFFAOYSA-N
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Description

1-[6-Methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone is a complex organic compound that features a pyrimidine ring substituted with a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenylpiperazine group. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: This step involves nucleophilic substitution reactions where the phenylpiperazine is introduced to the pyrimidine core.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[6-Methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[6-Methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-Methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively inhibit acetylcholinesterase makes it a promising candidate for further drug development .

Properties

IUPAC Name

1-[6-methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-4-10-24-15(2)18(16(3)25)19(21-20(24)26)23-13-11-22(12-14-23)17-8-6-5-7-9-17/h4-9H,1,10-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPNTBTWQYNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1CC=C)N2CCN(CC2)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396903
Record name 1-[6-methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6598-92-1
Record name 1-[6-methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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